1-methylpiperidine-4-carboxylic Acid Hydrochloride

Process Chemistry Scale-Up Synthesis Pharmaceutical Intermediate Manufacturing

1-Methylpiperidine-4-carboxylic acid hydrochloride (CAS 71235-92-2; also registered as 71985-80-3) is a piperidine-derived amino acid hydrochloride salt with molecular formula C7H14ClNO2 and molecular weight 179.64 g/mol. The compound exists as a colorless to off-white crystalline powder with a melting point of 226-228°C (decomposition) and a boiling point of 246.1°C at 760 mmHg.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 71235-92-2
Cat. No. B3429004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methylpiperidine-4-carboxylic Acid Hydrochloride
CAS71235-92-2
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C(=O)O.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
InChIKeyNLUDEWJJEMHIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylpiperidine-4-carboxylic Acid Hydrochloride CAS 71235-92-2: Technical Procurement Baseline for Scientific Users


1-Methylpiperidine-4-carboxylic acid hydrochloride (CAS 71235-92-2; also registered as 71985-80-3) is a piperidine-derived amino acid hydrochloride salt with molecular formula C7H14ClNO2 and molecular weight 179.64 g/mol [1]. The compound exists as a colorless to off-white crystalline powder with a melting point of 226-228°C (decomposition) and a boiling point of 246.1°C at 760 mmHg . It is fully soluble in water and select organic solvents, and serves as a key N-methylated piperidine-4-carboxylic acid building block in organic synthesis and pharmaceutical intermediate applications .

Why 1-Methylpiperidine-4-carboxylic Acid Hydrochloride Cannot Be Interchanged with Positional Isomers or Non-Hydrochloride Forms


In piperidine carboxylic acid procurement, generic substitution across positional isomers (2-, 3-, 4-carboxy) or salt forms introduces measurable risks to reaction outcomes. The 4-carboxy regioisomer (CAS 71235-92-2) demonstrates a higher melting point (226-228°C, decomposition) compared to its 3-carboxy isomer (173-178°C) , indicating different solid-state stability and purification behavior. Positional isomer substitution fundamentally alters the spatial orientation of the carboxylic acid group, which critically affects downstream amide bond formation geometry and target binding conformations in medicinal chemistry applications [1]. The hydrochloride salt form provides aqueous solubility advantages over the free base for certain reaction conditions, and the N-methylation distinguishes this compound from the non-methylated parent isonipecotic acid hydrochloride (CAS 5984-56-5), which lacks the tertiary amine character required for specific synthetic transformations .

Quantitative Differentiation Evidence for 1-Methylpiperidine-4-carboxylic Acid Hydrochloride Procurement Decisions


Synthesis Yield: High-Efficiency Reductive N-Methylation Route Enables 91% Isolated Yield

The reductive N-methylation of isonipecotic acid using formaldehyde and formic acid over Pd/C catalyst produces 1-methylpiperidine-4-carboxylic acid hydrochloride with an isolated yield of 91% theoretical (755 g product from a 600 g starting material scale) . This yield represents a defined benchmark for procurement planning: users can anticipate consistent material output efficiency when scaling reactions that incorporate this building block. The synthetic route has been optimized to completion as monitored by HPLC (pass criterion ≤0.1% area residual isonipecotic acid) .

Process Chemistry Scale-Up Synthesis Pharmaceutical Intermediate Manufacturing

Thermal Stability Differentiation: Higher Melting Point Versus 3-Carboxy Positional Isomer

1-Methylpiperidine-4-carboxylic acid hydrochloride exhibits a melting point of 226-228°C (with decomposition), which is approximately 50°C higher than the 3-carboxy positional isomer (1-methylpiperidine-3-carboxylic acid hydrochloride, m.p. 173-178°C) . This thermal stability difference provides practical advantages in crystallization-based purification workflows and indicates distinct solid-state packing characteristics between the positional isomers. The higher decomposition temperature also suggests greater tolerance to elevated temperature conditions during downstream reactions or drying operations .

Solid-State Characterization Purification Feasibility Storage Stability

Regiochemical Selectivity: 4-Carboxy Substitution Pattern Confers Distinct Reactivity Profile for Amide Bond Formation

The 4-position carboxy substitution on the piperidine ring places the reactive carboxylic acid moiety at the para-position relative to the ring nitrogen, creating a distinct spatial orientation compared to 2-carboxy (ortho-like) and 3-carboxy (meta-like) isomers [1]. In SAR studies of piperidine-4-carboxylic acid analogs evaluated as PPARα/γ dual agonists, the 4-carboxy substitution pattern was essential for maintaining dual agonist potency, with structural modifications at this position directly modulating target engagement [2]. The rigid piperidine scaffold with 4-carboxy substitution enhances stereochemical control in amide coupling reactions and provides predictable conformational constraints for drug candidate optimization [3].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Physical Form and Solubility: Hydrochloride Salt Form Provides Defined Aqueous Solubility Profile

1-Methylpiperidine-4-carboxylic acid hydrochloride (CAS 71235-92-2) is a water-soluble hydrochloride salt, whereas the free base form (1-methylpiperidine-4-carboxylic acid, CAS 68947-43-3) exhibits different solubility characteristics . The hydrochloride salt is described as a colorless crystalline powder that dissolves readily in water and select organic solvents . This solubility profile directly impacts its utility in aqueous reaction media and facilitates straightforward handling in standard laboratory workflows. The salt form also provides enhanced long-term storage stability compared to the hygroscopic free amino acid under ambient conditions [1].

Formulation Aqueous Reaction Compatibility Salt Form Selection

Key Pharmaceutical Intermediate: Documented Use in FDA-Approved Drug Synthesis Pathways

1-Methylpiperidine-4-carboxylic acid and its hydrochloride salt are documented as key intermediates in the synthesis of FDA-approved pharmaceutical agents. Specifically, the compound serves as a precursor in the synthetic route to lasmiditan (a 5-HT1F receptor agonist for acute migraine treatment) and alcaftadine (a histamine H1 receptor antagonist for allergic conjunctivitis) [1]. In the alcaftadine synthetic pathway, N-methyl-4-piperidine carboxylic acid derivatives undergo amide coupling to form the [4-(1-methylpiperidine)][2-(1-phenethyl-1H-imidazole)]methanone intermediate core [1]. The compound is also listed in drug synthesis databases as an intermediate for additional pharmaceutical candidates [2].

Pharmaceutical Synthesis Drug Intermediate API Manufacturing

Supplier Availability and Purity Specifications: Multiple CAS Registry Numbers Facilitate Cross-Referenced Procurement

1-Methylpiperidine-4-carboxylic acid hydrochloride is registered under multiple CAS numbers including 71235-92-2, 71985-80-3, and the free base 68947-43-3, with 71985-80-3 designated as the primary CAS Common Chemistry registry number for the hydrochloride salt [1]. The compound is commercially available from multiple major chemical suppliers with standard purity specifications of 96-98% . Commercial sources include Thermo Scientific Alfa Aesar, TCI, Apollo Scientific, and numerous specialty chemical manufacturers [2]. The existence of multiple CAS registrations and diverse supplier options reduces single-source procurement risk compared to less established positional isomers.

Supply Chain Quality Control CAS Registration

Procurement-Aligned Application Scenarios for 1-Methylpiperidine-4-carboxylic Acid Hydrochloride CAS 71235-92-2


Pharmaceutical Intermediate for Serotonin Receptor-Targeted Migraine Therapeutics

1-Methylpiperidine-4-carboxylic acid hydrochloride serves as a critical building block in the synthesis of lasmiditan and related 5-HT1F receptor agonists. The 4-carboxy substitution pattern provides the optimal geometry for constructing the piperidine-carboxamide core required for target receptor engagement, as established in SAR studies of piperidine-4-carboxylic acid analogs . The 91% isolated yield documented for the N-methylation step enables reliable cost modeling for multi-kilogram scale synthesis. Laboratories engaged in process chemistry development or medicinal chemistry optimization of serotonin receptor modulators should specify the 4-carboxy isomer (CAS 71235-92-2) rather than 2- or 3-carboxy positional isomers, which cannot replicate the requisite spatial orientation for target binding [1].

Histamine H1 Receptor Antagonist Intermediate for Ophthalmic Formulations

The compound is a documented intermediate in the manufacturing pathway of alcaftadine, an FDA-approved histamine H1 receptor antagonist used in ophthalmic solutions for allergic conjunctivitis [2]. In this application, the hydrochloride salt form (CAS 71235-92-2) provides the aqueous solubility required for downstream coupling reactions and subsequent purification steps. The higher melting point (226-228°C) of the 4-carboxy isomer compared to the 3-carboxy isomer (173-178°C) facilitates robust crystallization-based purification to meet pharmaceutical purity specifications . Procurement of the hydrochloride salt eliminates the additional step of salt formation that would be required when starting from the free base (CAS 68947-43-3).

Medicinal Chemistry Scaffold for PPAR Agonist and Carboxylic Acid-Based Inhibitor Development

Piperidine-4-carboxylic acid scaffolds, including N-methylated variants, have been employed in the design of dual PPARα/γ agonists and matrix metalloproteinase (MMP) inhibitors with low nanomolar potency [3][4]. The 4-carboxy substitution pattern on the piperidine ring provides a rigid scaffold that enhances stereochemical control during derivatization, enabling predictable amide bond formation and esterification reactions [5]. The N-methyl group distinguishes this building block from non-methylated piperidine-4-carboxylic acid (isonipecotic acid) and introduces tertiary amine character that modulates both reactivity and physicochemical properties of derived compounds. Researchers developing novel carboxylic acid-based enzyme inhibitors should select the 4-carboxy regioisomer specifically, as positional isomer substitution introduces uncharacterized SAR variables that may compromise target engagement.

Process Chemistry Scale-Up and Custom Synthesis Operations

The well-documented reductive N-methylation route producing 91% isolated yield at 600 g scale provides a validated starting point for process chemistry optimization and custom synthesis campaigns . The multiple CAS registrations (71235-92-2, 71985-80-3) and broad supplier network reduce procurement barriers for both pilot-scale and full-scale manufacturing operations. Process chemists can reference the published synthesis conditions—isonipecotic acid with formaldehyde and formic acid over Pd/C at 90-100°C, followed by HCl workup and acetonitrile crystallization—as a benchmark for in-house production or for vendor qualification purposes. The defined melting point specification (226-228°C) provides a simple identity and purity verification check upon material receipt.

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